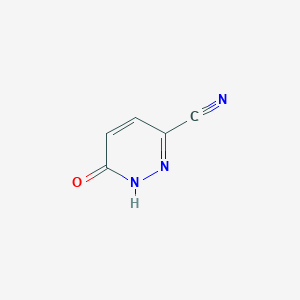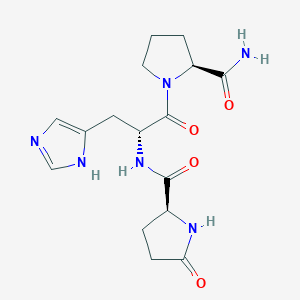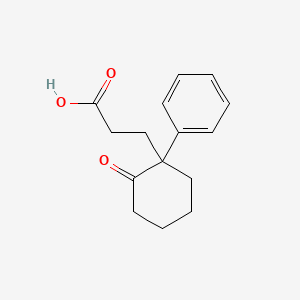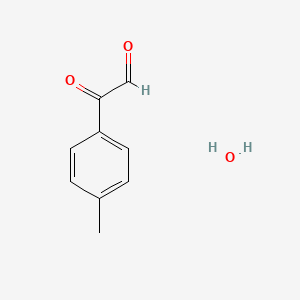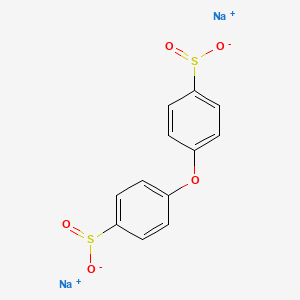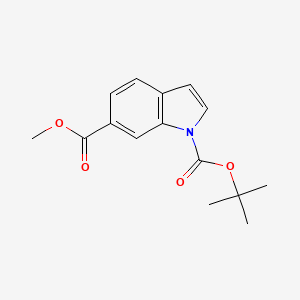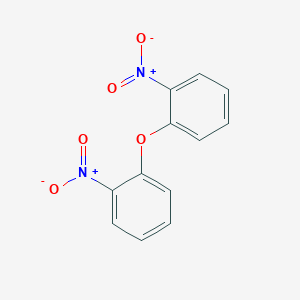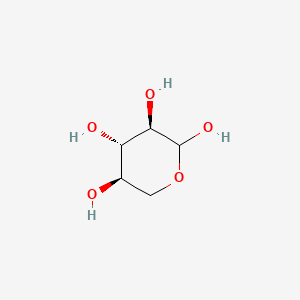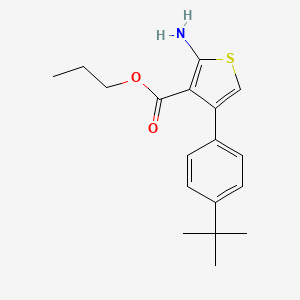
Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate
Übersicht
Beschreibung
The compound of interest, Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate, is a derivative of thiophene, which is a heterocyclic compound that has been extensively studied for various biological activities. Thiophene derivatives are known for their potential in drug development, particularly due to their diverse pharmacological properties. The presence of the tert-butylphenyl group suggests potential for increased lipophilicity and possibly enhanced interaction with biological targets.
Synthesis Analysis
The synthesis of thiophene derivatives typically involves the formation of the thiophene ring followed by functionalization at various positions on the ring. In the provided studies, similar thiophene derivatives have been synthesized using different starting materials and reagents. For instance, a series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives were synthesized and evaluated for their anti-tubercular activity . Although the exact synthesis of this compound is not detailed, the methodologies used in these studies could provide insights into possible synthetic routes for the compound .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial in determining their biological activity. X-ray crystallography and spectroscopic methods such as FTIR, 1H, and 13C NMR are commonly used to characterize these compounds . The presence of substituents on the thiophene ring can significantly affect the molecule's electronic distribution and, consequently, its reactivity and interaction with biological targets. The tert-butyl group, in particular, is bulky and can influence the overall shape of the molecule, potentially affecting its binding to enzymes or receptors.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions. The amino group in the compound can act as a nucleophile, potentially undergoing reactions with electrophiles to form new bonds. Additionally, the carboxylate group can participate in condensation reactions, which could be useful in further derivatization of the compound for drug development purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of the tert-butyl group is likely to increase the hydrophobicity of the compound, which could affect its solubility in aqueous solutions. The electronic properties of the thiophene ring, along with the substituents, will determine the compound's reactivity and its potential as a drug candidate. The pharmacological activities of similar compounds have been reported to show high activity in various biological assays, suggesting that this compound may also exhibit significant biological activities .
Zukünftige Richtungen
Thiophene and its derivatives, including Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate, have shown a wide range of therapeutic properties, attracting great interest in both industry and academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .
Eigenschaften
IUPAC Name |
propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-5-10-21-17(20)15-14(11-22-16(15)19)12-6-8-13(9-7-12)18(2,3)4/h6-9,11H,5,10,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHNTXCYSPCJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155741 | |
| Record name | Propyl 2-amino-4-[4-(1,1-dimethylethyl)phenyl]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904998-99-8 | |
| Record name | Propyl 2-amino-4-[4-(1,1-dimethylethyl)phenyl]-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904998-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl 2-amino-4-[4-(1,1-dimethylethyl)phenyl]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




